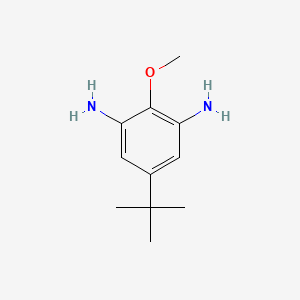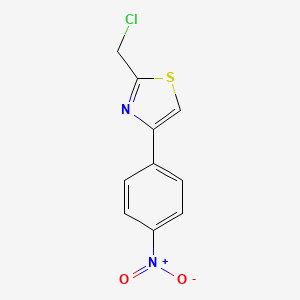
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is a chemical compound with the empirical formula C11H9NOS and a molecular weight of 203.26 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde can be represented by the SMILES stringCc1nc(sc1C=O)-c2ccccc2 . This indicates that the molecule contains a methyl group (CH3) attached to a thiazole ring, which is further connected to a phenyl ring and a formyl group (C=O) . Chemical Reactions Analysis
As mentioned earlier, thiazole derivatives can undergo the Baylis–Hillman reaction with methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The exact reactions involving 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde are not specified in the sources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study focused on the synthesis of pyrrolo[2,1-b]thiazoles, revealing methods involving substitution into the thiazole 2-methyl group followed by intramolecular cyclisation and dehydration. This process yielded pyrrolothiazoles with a focus on examining the rotational isomerism of derived 5-carbaldehydes, including those structurally related to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (Brindley, Gillon, & Meakins, 1986).
Antimicrobial Applications
- Research conducted in 2017 identified compounds structurally similar to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, particularly 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-ones. These compounds demonstrated moderate to excellent antimicrobial activity against various bacterial and fungal strains, highlighting the potential of thiazole derivatives in antimicrobial applications (B'Bhatt & Sharma, 2017).
Structural Characterization and Formation
- Another study detailed the synthesis of thiazole and pyrazoline derivatives from 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a compound with structural similarities to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde. The antimicrobial, anti-inflammatory, and analgesic activities of these synthesized compounds were also evaluated, indicating the chemical's versatility (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Preparation and Investigation of Structural Features
- Research on N,N-Disubstituted 2-aminothiazoles, which are closely related to the compound of interest, explored methods for preparation and investigated their structural features. This study contributes to the understanding of the chemical characteristics of thiazole derivatives (Gillon et al., 1983).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSQJOXOZJEHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383711 |
Source


|
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde | |
CAS RN |
55327-23-6 |
Source


|
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

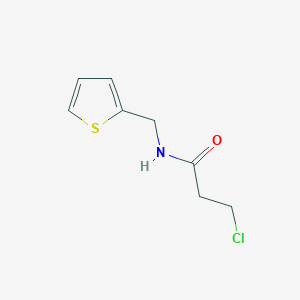


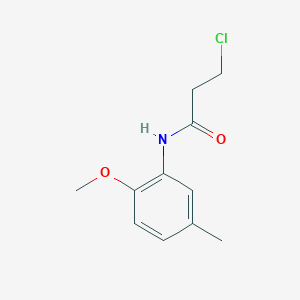

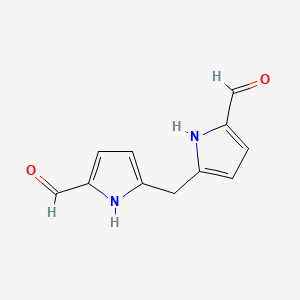
![Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1351120.png)
